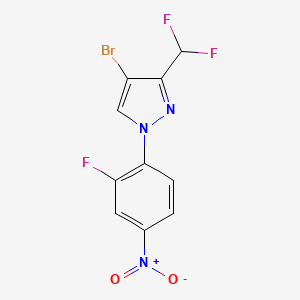
1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 3. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazines, followed by iodination and subsequent functionalization to introduce the butyl and carboxylic acid groups . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or bromine for the iodination step .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acid derivatives or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
4-Iodo-1H-pyrazole-3-carboxylic acid: Lacks the butyl group, leading to different reactivity and applications.
1-Butyl-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, affecting its binding properties and chemical behavior.
1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid: Chlorine atom instead of iodine, resulting in different substitution reactions and biological activity.
Uniqueness: 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the combination of the butyl group, iodine atom, and carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H11IN2O2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-butyl-4-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11IN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
NMVDYELPLYIEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10908516.png)
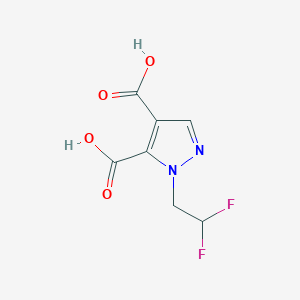
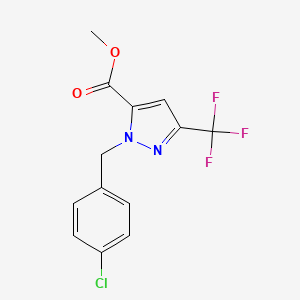
![ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10908544.png)
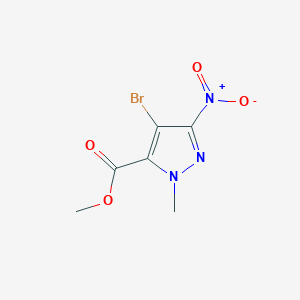
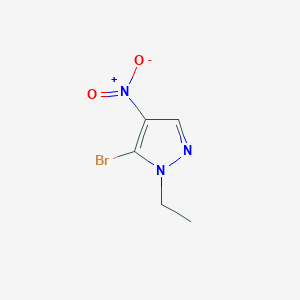
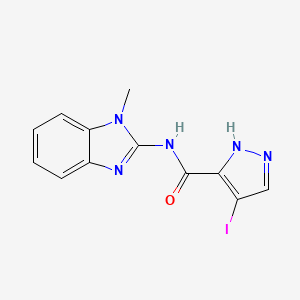
![Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B10908569.png)
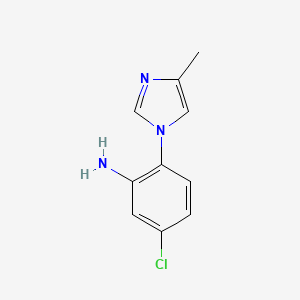
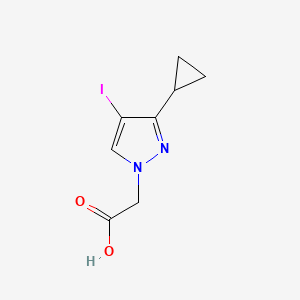
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908589.png)
![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)
![2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10908602.png)
